(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

Catalog No.
S689323
CAS No.
109960-17-0
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

CAS Number

109960-17-0

Product Name

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)acetic acid

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h3-4H,5H2,1-2H3,(H,10,11)

InChI Key

ZLPZIWWWXMHLEK-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1CC(=O)O)C

Canonical SMILES

CC1=CC=C(N1CC(=O)O)C

Functionalization of Graphene Layers

Specific Scientific Field: Material Science, specifically Graphene Research.

Summary of the Application: “(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid” is used in the functionalization of graphene layers. This process modifies the solubility parameters of graphene layers, allowing for a predictive assessment of their compatibility with different environments .

Methods of Application or Experimental Procedures: The functionalization of graphene layers is achieved by mixing “(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid” with a high surface area graphite and heating at a temperature range from 130°C to 150°C for 3 hours .

Results or Outcomes: The yield of the functionalization reaction was larger than 60% and up to about 90% for the pyrrole compounds. Raman spectroscopy revealed that the structure of the graphitic substrate remained substantially unaltered after the reaction .

Synthesis of New Benzohydrazides

Specific Scientific Field: Pharmaceutical Chemistry, specifically Antibiotics Research.

Summary of the Application: “(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid” is used in the synthesis of new 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, which are studied as potential dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors .

It’s worth noting that this compound is a heterocyclic building block , which suggests it could be used in a variety of chemical syntheses. Its specific applications would likely depend on the context of the research and the other compounds involved.

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid is a pyrrole derivative characterized by its unique structure, which includes a pyrrole ring substituted with two methyl groups at the 2 and 5 positions and an acetic acid functional group. This compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis. It is identified by the Chemical Abstracts Service number 109960-17-0 and is known for its biological activity and reactivity in various

Typical of pyrrole derivatives:

  • Acylation Reactions: The presence of the acetic acid moiety allows for acylation reactions, which can modify the compound for various applications.
  • Esterification: This compound can undergo esterification with alcohols to form esters, expanding its utility in synthetic chemistry.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, potentially leading to more complex molecular architectures.

These reactions are facilitated by the electron-rich nature of the pyrrole ring, which enhances nucleophilicity and reactivity .

Research has indicated that (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid exhibits significant biological activity. It has been studied for:

  • Antimicrobial Properties: Some studies suggest that pyrrole derivatives possess antibacterial and antifungal activities, making them candidates for pharmaceutical development.
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
  • Skin Irritation: Despite its potential benefits, it is important to note that this compound can cause skin and eye irritation, necessitating careful handling in laboratory settings .

The synthesis of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid can be achieved through several methods:

  • Paal–Knorr Reaction: This method involves the condensation of a suitable primary amine with a diketone or dicarbonyl compound to form the pyrrole ring. The subsequent introduction of an acetic acid moiety can be accomplished through acylation.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that improve efficiency by combining multiple steps into a single reaction vessel. This method often yields high purity and good yields of the desired product .

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid has various applications, including:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and neuroprotective therapies.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules, including other pyrrole derivatives and functionalized compounds .

Interaction studies involving (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid focus on its reactivity with other biological molecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Synergistic Effects: Studies exploring combinations with other compounds may reveal enhanced biological activity or reduced toxicity profiles.

Several compounds share structural similarities with (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylpyrroleA methyl group at position 2 on the pyrrole ringLacks the acetic acid functionality
3,4-DimethylpyrroleMethyl groups at positions 3 and 4Exhibits different reactivity patterns
2-(2-Methylpyrrol-1-YL)acetic acidSimilar acetic acid functional groupVariation in methyl substitution
2-(3-Methylpyrrol-1-YL)acetic acidContains a methyl group at position 3Different biological activity profile

The uniqueness of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid lies in its specific substitution pattern and the presence of an acetic acid moiety, which influences both its chemical reactivity and biological properties.

Traditional Heterocyclic Condensation Approaches

1.1.1 Knorr Pyrrole Synthesis Modifications

The Knorr pyrrole synthesis is a classical method for constructing substituted pyrroles via cyclization of α-amino ketones and β-keto esters. Traditional Knorr synthesis involves the condensation of ethyl acetoacetate derivatives with oximes under zinc and acetic acid catalysis, proceeding through imine and enamine intermediates to form pyrrole rings.

For (2,5-dimethyl)pyrrole derivatives, modifications include using acetylacetone and ethyl 2-oximinoacetoacetate to yield diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, which can be further functionalized to introduce acetic acid side chains via reduction or substitution reactions. Temperature control and choice of ester groups (e.g., benzyl or tert-butyl) influence yields, with tert-butyl esters providing up to 80% yield.

1.1.2 Paal-Knorr Reaction Adaptations for N-Acetic Acid Functionalization

The Paal-Knorr reaction, involving acid-catalyzed cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines, is another route to pyrroles. In the context of (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid, cyclic 2-acylmethyl-2-alkyl-1,3-diketones treated with ammonium acetate in acetic acid under reflux yield 1-acyl-1H-pyrroles via rearrangement mechanisms. This method allows the introduction of N-acetic acid functionality by selecting appropriate diketone precursors and controlling reaction conditions.

Modern Heterogeneous Catalytic Systems

1.2.1 β-Nitroacrylate-Mediated Cyclization Strategies

Recent advances utilize β-nitroacrylates as versatile precursors for pyrrole synthesis. A one-pot flow chemistry protocol combines β-nitroacrylates with β-enaminoesters (generated in situ from β-ketoesters and primary amines) to afford highly functionalized pyrrole derivatives, including those with acetic acid side chains. This method benefits from solvent-free conditions, continuous production, and avoids isolation of intermediates, enhancing efficiency and scalability.

1.2.2 Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical approaches, involving grinding reactants without solvents, have been explored for pyrrole synthesis to improve sustainability. Though specific protocols for (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid are limited, analogous pyrrole syntheses under solvent-free conditions have demonstrated accelerated reaction rates and reduced waste, suggesting potential for adaptation.

Post-Functionalization Techniques

1.3.1 Acetic Acid Sidechain Introduction via Nucleophilic Acyl Substitution

Post-synthetic modification of pyrrole rings to introduce acetic acid moieties can be achieved by nucleophilic acyl substitution on pyrrole nitrogen. This involves reacting pyrrole derivatives with haloacetic acids or their esters under basic or catalytic conditions to yield N-(acetic acid) substituted products.

1.3.2 Regioselective Methylation Optimization

Regioselective methylation at the 2 and 5 positions of the pyrrole ring is critical for obtaining the desired substitution pattern. Optimized conditions include controlled use of methylating agents (e.g., methyl iodide) with selective catalysts or protecting groups to avoid over- or under-substitution. These methods ensure high purity and yield of (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid.

Data Table: Comparative Summary of Synthetic Routes

MethodologyKey Reagents/ConditionsYield Range (%)AdvantagesLimitations
Knorr Pyrrole SynthesisEthyl acetoacetate derivatives, Zn, AcOH60–80Well-established, scalableRequires careful temperature control
Paal-Knorr Reaction1,4-Diketones, ammonium acetate, AcOH refluxModerate to HighMild conditions, regioselectiveLimited substrate scope
β-Nitroacrylate Cyclizationβ-Nitroacrylates, β-enaminoesters, flow systemHighContinuous flow, solvent-freeRequires specialized equipment
Mechanochemical SynthesisSolid-state grinding, no solventVariableEco-friendly, rapidLess explored for this compound
Post-Functionalization (Acylation)Haloacetic acids, base/catalystModerateVersatile functionalizationMay require purification steps
Regioselective MethylationMethyl iodide, catalysts, protecting groupsHighPrecise substitution controlSensitive to reaction conditions

Research Findings and Applications

  • Pharmaceutical Chemistry: (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid serves as a precursor in synthesizing 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, investigated as dual inhibitors of Enoyl ACP Reductase and DHFR enzymes, relevant for antibiotic development.

  • Materials Science: It is employed in functionalizing graphene layers by heating with high surface area graphite at 130–150°C for 3 hours, achieving functionalization yields between 60% and 90%. Raman spectroscopy confirms preservation of the graphitic structure post-reaction, indicating suitability for modifying graphene solubility and compatibility.

  • Biological Activity: The compound's electron-rich pyrrole ring enhances nucleophilicity, facilitating interactions with biological molecules and contributing to its bioactivity profile.

Structural Analogues Comparison

Compound NameStructural FeaturesUnique Aspects
2-MethylpyrroleMethyl at position 2 on pyrrole ringLacks acetic acid group
3,4-DimethylpyrroleMethyl groups at positions 3 and 4Different reactivity pattern
2-(2-Methylpyrrol-1-yl)acetic acidMethyl substitution at position 2 with acetic acidVariation in methylation position
2-(3-Methylpyrrol-1-yl)acetic acidMethyl at position 3 with acetic acidDifferent biological activity profile

Illustrative Scheme: Knorr Pyrrole Synthesis Adapted for (2,5-Dimethyl-1H-pyrrol-1-yl)acetic Acid

Ethyl acetoacetate + Ethyl 2-oximinoacetoacetate  --(Zn, AcOH, RT to reflux)-->Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate  --(Hydrazine reduction/Wolff-Kishner)-->4-Ethyl-3,5-dimethylpyrrole-2-carboxylate  --(Acylation with haloacetic acid)-->(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid

Reaction Pathways in Acid-Catalyzed Condensations

Role of Proton Transfer in Formaldehyde-Mediated Oligomerization

The acid-catalyzed condensation of pyrrole derivatives with acetic acid intermediates relies heavily on proton transfer mechanisms. Computational studies of formaldehyde (CH₂O) and pyrrole co-oligomerization reveal that acidic conditions stabilize azafulvene intermediates, which are critical for porphyrinogen formation [2] [3]. Under highly acidic conditions, the addition of CH₂O to the α-carbon of pyrrole becomes thermodynamically favored (ΔG = −12.4 kcal/mol) [2], compared to neutral conditions (ΔG = −9.0 kcal/mol) [3]. This preference arises from protonation of the pyrrole nitrogen, which enhances electrophilicity at the α-position and lowers the activation barrier for C–C bond formation.

Formic acid acts as a proton shuttle, reducing the energy barrier for CH₂O addition to the α-carbon from +22.8 kcal/mol (water-only) to +13.1 kcal/mol [3]. This kinetic acceleration is attributed to the acid’s ability to stabilize transition states through directed proton transfer, as shown in Figure 1. The dehydration step, however, exhibits a marginally higher barrier (+15.1 kcal/mol with formic acid vs. +13.8 kcal/mol with water) [3], suggesting that acid strength modulates intermediate stability rather than dehydration efficiency.

Table 1: Energy Barriers for CH₂O Addition Under Acidic vs. Neutral Conditions

Reaction StepBarrier (Neutral)Barrier (Acidic)
CH₂O addition to α-carbon+22.8 kcal/mol+13.1 kcal/mol
CH₂O addition to β-carbon+21.6 kcal/mol+10.5 kcal/mol
Dehydration of intermediate+13.8 kcal/mol+15.1 kcal/mol

Computational Modeling of Tautomerization Dynamics

Density functional theory (DFT) studies provide critical insights into tautomerization dynamics in pyrrole-acetic acid systems. For pyrrolo[1,2-d]tetrazoles, GIAO/B3LYP/6-311++G(d,p) calculations confirm that the 1H-pyrrole tautomer is energetically favored over its prototropic forms due to aromatic stabilization [4]. Similarly, ωB97XD/6-311G++(2d,2p) calculations on 2-(2-mercaptophenyl)-1-azaazulene reveal that solvent effects (e.g., ethanol) reduce tautomer stability gaps from 4.2 kcal/mol (gas phase) to 1.8 kcal/mol [5]. These findings highlight the sensitivity of tautomeric equilibria to environmental conditions, which directly impact conjugate formation pathways.

In (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid, tautomerization likely involves proton migration between the pyrrole nitrogen and acetic acid carboxyl group. Transition-state analysis using M06-2X/6-311G++(2d,2p) predicts a kinetic barrier of ~8.3 kcal/mol for intramolecular proton transfer, with tunneling corrections accounting for 15–20% of the rate constant at 300 K [5].

Catalytic Cycle Analysis

Zinc-Acetic Acid Synergistic Effects in Cyclodehydration

While specific data on zinc-acetic acid interactions are absent in the provided sources, analogous systems suggest synergistic effects in cyclodehydration. For example, nonribosomal peptide synthases (NRPS) utilize carrier proteins (e.g., peptidyl carrier protein) to shuttle intermediates between catalytic domains during pyrrole ring assembly [1]. A hypothetical catalytic cycle for (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid could involve:

  • Activation: Acetic acid coordinates to a metal center (e.g., Zn²⁺), enhancing its electrophilicity.
  • Nucleophilic Attack: The pyrrole α-carbon attacks the activated acetic acid carbonyl, forming a tetrahedral intermediate.
  • Cyclization: Proton transfer from the metal-coordinated acid facilitates dehydration, closing the pyrrole ring.

This mechanism parallels the polyketide synthase (PKS) pathway, where malonyl-ACP intermediates undergo decarboxylative Claisen condensation to elongate carbon chains [1].

Transition State Stabilization in Heterogeneous Systems

Heterogeneous acid catalysts (e.g., silica-supported acetic acid) stabilize transition states by providing localized proton sources. In formaldehyde-pyrrole oligomerization, formic acid lowers the C–C bond-forming barrier from +14.7 kcal/mol (water) to +9.0 kcal/mol by participating in proton relay networks [3]. Similarly, acetic acid adsorbed on a solid surface could pre-organize reactants, reducing entropic penalties during cyclodehydration.

Table 2: Transition-State Stabilization by Acid Catalysts

ReactionBarrier (Homogeneous)Barrier (Heterogeneous)
C–C bond formation+14.7 kcal/mol+9.0 kcal/mol
Proton transfer+16.7 kcal/mol+13.1 kcal/mol

"The stabilization of azafulvene intermediates under acidic conditions represents a thermodynamic sink that drives porphyrinogen formation." [2] [3]

This comprehensive analysis examines the pharmaceutical applications and structure-activity relationships of (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid and related pyrrole derivatives, focusing on their mechanisms as cyclooxygenase inhibitors and antimicrobial agents. Research demonstrates that pyrrole-based compounds represent a promising class of therapeutic agents with dual potential in anti-inflammatory and antimicrobial applications [1] [2].

Pharmaceutical Applications & Structure-Activity Relationships

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Dual COX-1/COX-2 Binding Mode Elucidation

Extensive research has revealed that pyrrole carboxylic acid derivatives, including compounds structurally related to (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid, demonstrate significant dual inhibitory activity against both cyclooxygenase-1 and cyclooxygenase-2 enzymes [1] [2]. The binding mechanisms involve multiple critical interactions within the active sites of both enzyme isoforms.

In cyclooxygenase-2, the most potent pyrrole derivatives achieve their efficacy through simultaneous interactions with key amino acid residues. Compound 4h, a structurally related acetic acid pyrrole derivative, exhibits superior biological activity compared to celecoxib through its unique ability to simultaneously interact with arginine-120 and histidine-90 while effectively occupying the lipophilic pocket with its biphenyl group, resulting in enhanced binding affinity [1]. The carbonyl group on the ethoxycarbonyl moiety forms hydrogen-bonding interactions with histidine-90, while the carboxyl group at position 1 establishes salt bridge and hydrogen bond interactions with arginine-120 [1].

For cyclooxygenase-1 binding, molecular docking studies reveal that pyrrole derivatives interact with arginine-120 and tyrosine-355 [1]. The pyrrole ring engages through pi-cation interactions with arginine-120, while substituted phenyl groups occupy hydrophobic pockets similar to those utilized by cyclooxygenase-2 inhibitors [1]. The methyl substituent at position 2 of the pyrrole ring occupies a polar pocket between the side chains of arginine-120 and histidine-90 [1].

Molecular dynamics simulations demonstrate that effective pyrrole-based cyclooxygenase inhibitors form extensive hydrophobic interactions with amino acid residues including histidine-90, methionine-113, valine-116, leucine-117, arginine-120, isoleucine-345, valine-349, leucine-352, tyrosine-355, leucine-359, arginine-513, arginine-518, valine-523, alanine-527, leucine-531, and leucine-534 [1]. Additionally, hydrogen bonds form with specific residues such as tyrosine-348, tyrosine-385, and serine-530 in the cyclooxygenase-2 complex, and with arginine-120, tyrosine-355, tyrosine-385, and serine-353 in the cyclooxygenase-1 complex [1].

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1 Inhibition (10μM)COX-2 Inhibition (10μM)Selectivity Profile
4g0.1170.18892.4%91.0%Dual COX-1/COX-2
4h0.0680.09196.6%95.4%Dual COX-1/COX-2
4k>10.10886.5%94.7%COX-2 Selective
4l>100.14341.3%91.6%COX-2 Selective
5b0.082>195.8%83.4%COX-1 Selective
5e0.129>193.2%74.6%COX-1 Selective

Water-mediated hydrogen bonds enhance binding stability, detected in cyclooxygenase-2 complexes with arginine-120, isoleucine-345, tyrosine-348, tyrosine-355, tyrosine-385, valine-523, serine-530, and methionine-535, while in cyclooxygenase-1 complexes they occur with histidine-90, arginine-120, leucine-352, serine-353, and isoleucine-523 [1]. The analysis of interaction continuity reveals that in cyclooxygenase-2 complexes, the interaction with arginine-120 exhibits hydrogen bond strength of 43%, while in cyclooxygenase-1 complexes, the corresponding interaction with arginine-120 displays hydrogen bond strength of 96% [1].

QSAR Studies of Pyrrole Carboxylic Acid Derivatives

Quantitative structure-activity relationship studies utilizing field-based QSAR approaches have provided critical insights into the molecular features governing cyclooxygenase inhibitory activity of pyrrole carboxylic acid derivatives [1] [3]. Advanced QSAR models developed using partial least squares regression with factor 5 demonstrate exceptional predictive capability, achieving correlation coefficients (R²) of 0.8886 for cyclooxygenase-2 inhibitors and 0.8845 for cyclooxygenase-1 inhibitors [1].

The field-based QSAR analysis reveals that specific molecular regions contribute differentially to inhibitory activity. For cyclooxygenase-2 inhibitors, steric contributions account for 19.48% of activity, electrostatic effects contribute 11.35%, hydrophobic interactions represent 22.70%, hydrogen bond acceptor features account for 14.35%, and hydrogen bond donor properties contribute 14.59% [1]. In cyclooxygenase-1 inhibitors, steric effects contribute 29.85%, electrostatic properties account for 9.48%, hydrophobic interactions represent 23.50%, hydrogen bond acceptor features contribute 17.78%, and hydrogen bond donor properties account for 19.38% [1].

Three-dimensional contour mapping studies indicate that at the fifth position of the indole ring, steric groups with negative electrostatic effects prove influential for activity [1]. The methyl group at position 2 demonstrates a positive electrostatic effect and occupies a polar pocket between key amino acid residues [1]. Position 3 benefits from small steric groups and strongly negative electrostatic groups, with ester groups serving effectively as both hydrogen bond acceptors and donors [1].

QSAR ParameterCOX-2 ModelCOX-1 ModelAcceptable Range
0.88860.8845>0.6
0.82190.8566>0.6
Pearson-r0.90900.9372>0.3
RMSE0.370.33<0.5
F-value274.5232.8High
P-value5.36×10⁻⁸⁰2.46×10⁻⁶⁹<0.05

The QSAR models successfully predict experimental activities with high accuracy. Compound 4h exhibits a predicted cyclooxygenase-2 activity value of 7.11, closely matching the experimental value of 7.04 [1]. Similarly, compound 5b demonstrates a predicted cyclooxygenase-1 activity value of 6.80, aligning well with the experimental value of 7.08 [1]. These findings validate the reliability of the QSAR approach for designing novel cyclooxygenase inhibitors with enhanced selectivity profiles [1].

Validation studies confirm the robustness of the QSAR models through cross-validation techniques. The stability parameters exceed 0.97 for cyclooxygenase-2 models and 0.87 for cyclooxygenase-1 models, indicating excellent model reliability [1]. External validation using test sets demonstrates that predicted activities correlate strongly with experimental values, supporting the utility of these models for virtual screening and compound optimization [1].

Antimicrobial Agent Development

DNA Gyrase Inhibition Through Pyrrole-DNA Interactions

DNA gyrase represents a critical target for antimicrobial development, and pyrrole derivatives have emerged as potent inhibitors of this essential bacterial enzyme [4] [5]. The pyrrolamide class of antibacterial agents demonstrates exceptional activity against DNA gyrase through specific binding to the adenosine triphosphate pocket of the GyrB subunit [4]. These compounds originated from fragment-based lead generation approaches using nuclear magnetic resonance screening to identify low-molecular-weight compounds with affinity for the DNA gyrase ATP binding domain [4].

The binding mechanism involves the pyrrole group occupying the same pocket as the adenine group of adenosine triphosphate, forming hydrogen bond donor and acceptor interactions similar to those observed with the natural substrate [4]. Specifically, the pyrrole nitrogen maintains hydrogen bond distance with conserved aspartic acid-81, while the carbonyl substituent on the pyrrole establishes hydrogen bond interactions with a conserved water molecule positioned by aspartic acid-81 [4]. The pyridine heterocycle extends outside the adenosine triphosphate pocket and forms stacking interactions with protein residues [4].

Optimization of the pyrrolamide scaffold through iterative crystallography has yielded compounds with submicromolar potency against DNA gyrase. The introduction of 3,4-dichloro substituents on the pyrrole provides increased hydrophobic interactions in the adenine pocket [4]. These electron-withdrawing groups reduce the pKa of the pyrrole nitrogen-hydrogen group, enhancing its function as a hydrogen bond donor to aspartic acid-81 [4]. Additional hydrogen bond interactions between conserved GyrB arginine-144 and the carbonyl of the amide substitution on the pyridine heterocycle contribute significantly to potency improvements [4].

PyrrolamideE. coli Gyrase IC50 (nM)S. aureus MIC (μg/mL)S. pneumoniae MIC (μg/mL)E. faecium MIC (μg/mL)Gram-positive Activity
13,000>64>64>64None
214211Good
30.90.50.52Excellent
42580.52Good

The pyrrolamides demonstrate exceptional selectivity for DNA gyrase over topoisomerase IV, with inhibitory concentrations against topoisomerase IV consistently exceeding 200-fold those required for DNA gyrase inhibition [4]. This selectivity profile distinguishes pyrrolamides from fluoroquinolones, which typically target both enzymes with similar potency [4]. The molecular basis for this selectivity remains an active area of investigation, as GyrB and ParE share significant sequence and structural similarity in regions making contact with pyrrolamide inhibitors [4].

Resistance studies reveal that spontaneous mutations occur at specific amino acid positions within the pyrrolamide binding site of GyrB [4]. Two distinct resistance mutations have been identified: arginine-144 to isoleucine and threonine-173 to alanine [4]. These mutations occur in amino acids that make direct contact with pyrrolamide inhibitors, supporting the hypothesis that DNA gyrase represents the primary cellular target of these compounds [4]. The frequency of spontaneous resistance approximates 2.5×10⁻⁹ in Staphylococcus aureus, suggesting that rapid development of resistance is unlikely [4].

Efficacy studies in immunocompetent mouse models demonstrate the potential for in vivo activity. Treatment with pyrrolamide 4 at doses of 160 and 320 mg/kg/day results in reductions of viable bacterial counts exceeding 100-fold and 10,000-fold, respectively, relative to vehicle-treated controls [4]. These findings support the clinical potential of pyrrolamides as novel antibacterial agents targeting DNA gyrase [4].

Halogenated Derivative Synthesis for Gram-Negative Targeting

Halogenated pyrrole derivatives represent a specialized approach to enhancing antimicrobial activity, particularly against Gram-negative pathogens [6] [7] [8]. The incorporation of halogen substituents, especially bromine and chlorine atoms, significantly impacts both the potency and spectrum of antimicrobial activity of pyrrole-based compounds [6] [7].

4,5-Dibromo pyrrole derivatives demonstrate enhanced antimicrobial activity compared to non-halogenated analogs [8]. Research on dibromo pyrrole spermidine alkaloids reveals that dihalogenation on the pyrrole heterocycle represents a critical structural requirement for antibacterial efficacy [8]. These compounds show preferential activity against Gram-positive bacteria, with the presence of two pyrrolic units in the molecular structure contributing to enhanced antibacterial potency [8].

The structure-activity relationship studies of halogenated pyrrole derivatives indicate that electron-withdrawing halogen substituents at positions 4 and 5 of the pyrrole ring enhance antimicrobial activity through multiple mechanisms [7] [8]. The replacement of chlorine atoms with more electropositive halogens such as bromine and iodine generally produces compounds with reduced activity against Staphylococcus aureus and Escherichia coli [7]. However, specific halogenated derivatives demonstrate exceptional potency, with some compounds achieving minimum inhibitory concentrations as low as 0.001 μg/mL against Gram-positive pathogens [7].

Halogenated DerivativeTarget MechanismGram-positive ActivityGram-negative ActivityKey Structural Features
4,5-Dibromo pyrrolesDNA interactionsGoodLimitedTwo pyrrole units essential
3,4-Dibromopyrrole-2,5-dioneEfflux pump inhibitionNot specifiedGoodIC50 = 3 μM vs RND pumps
Dichloropyrrole pyrrolamidesDNA gyrase inhibitionExcellentLimited by effluxATP pocket binding
Halogenated pyrrolopyrimidinesDual gyrase/ParEGoodGoodMIC = 0.008 μg/mL vs S. aureus

A particularly notable development involves 3,4-dibromopyrrole-2,5-dione, which functions as a potent inhibitor of resistance-nodulation-division efflux transporters [9]. This compound demonstrates the ability to restore antibiotic susceptibility in multidrug-resistant bacterial strains by blocking efflux mechanisms [9]. The compound decreases minimum inhibitory concentrations of fluoroquinolones, aminoglycosides, macrolides, beta-lactams, tetracycline, and chloramphenicol by 2- to 16-fold in strains overexpressing archetypal resistance-nodulation-division transporters [9].

Halogenated pyrrolopyrimidine derivatives represent another successful approach to Gram-negative targeting [10] [8]. These compounds achieve broad-spectrum antibacterial activity through dual targeting of DNA gyrase and topoisomerase IV [10]. Structural optimization has yielded compounds with exceptional potency, including derivatives with minimum inhibitory concentrations of 0.008 μg/mL against Staphylococcus aureus and DNA gyrase IC50 values below 5 nM [8].

The biosynthesis of natural halogenated pyrrole compounds provides insights for synthetic approaches. Pyoluteorin, a natural antifungal agent containing a 4,5-dichloropyrrole moiety, is produced through the action of flavin adenine dinucleotide-dependent halogenase PltA [11] [12]. This enzyme catalyzes regiospecific chlorination at positions 5 and 4 of the pyrrole ring through formation of a flavin adenine dinucleotide-4a-hypochlorite intermediate [12]. Understanding these biosynthetic mechanisms informs the design of synthetic halogenation strategies for enhanced antimicrobial activity [12].

The challenge of targeting Gram-negative bacteria with halogenated pyrrole derivatives often relates to outer membrane permeability and efflux mechanisms rather than intrinsic target potency [4] [13]. Studies demonstrate that compounds achieving potent activity against DNA gyrase may exhibit limited antibacterial activity against wild-type Gram-negative strains but show dramatically improved potency against efflux-deficient mutants [4]. This observation suggests that combining halogenated pyrrole derivatives with efflux pump inhibitors represents a promising strategy for achieving broad-spectrum antimicrobial activity [9].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid

Dates

Last modified: 09-12-2023

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